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Introduction

Fibroblast Activation Protein (FAP) is a type Il transmembrane serine protease that is
overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide
variety of solid tumors, while its expression in healthy tissues is limited. This differential
expression makes FAP an attractive target for both cancer diagnosis and therapy. FAP plays a
crucial role in tumor progression by remodeling the extracellular matrix, promoting tumor cell
proliferation and invasion, and contributing to an immunosuppressive microenvironment.

Fsdd3l is a novel albumin-binding FAP ligand that can be labeled with radioisotopes for
theranostic applications. Its unique albumin-binding property is designed to enhance blood
retention and tumor uptake, potentially offering improved imaging contrast and therapeutic
efficacy compared to earlier generation FAP inhibitors. When labeled with a positron-emitting
radionuclide such as Gallium-68 (°8Ga), Fsdd3l can be used for non-invasive imaging of FAP
expression using Positron Emission Tomography (PET). When labeled with a therapeutic
radioisotope like Lutetium-177 (*’7Lu), it can be used for targeted radionuclide therapy.

This document provides detailed application notes and protocols for utilizing FAP-targeting
radioligands, with a focus on the principles applicable to Fsdd3l, for monitoring therapeutic
response in preclinical and clinical research.
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FAP Signaling and Mechanism of Action

FAP contributes to the pro-tumorigenic microenvironment through several mechanisms. Its
enzymatic activity degrades components of the extracellular matrix (ECM), facilitating cancer
cell invasion and metastasis. Furthermore, FAP-expressing CAFs can directly promote cancer
cell growth and survival through the secretion of various growth factors and cytokines. The
binding of a FAP inhibitor like Fsdd3l can disrupt these processes. When radiolabeled, Fsdd3lI
allows for the visualization and quantification of FAP expression, which can correlate with tumor
aggressiveness and response to therapy. In its therapeutic application, the radioisotope
attached to Fsdd3l delivers localized radiation to the tumor microenvironment, leading to the

destruction of CAFs and surrounding tumor cells.
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Figure 1: FAP signaling pathway and the mechanism of action of Fsdd3l.
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Experimental Protocols

Monitoring therapeutic response using Fsdd3l involves two main applications: non-invasive
imaging of FAP expression with ®8Ga-Fsdd3l PET and targeted radionuclide therapy with
177 u-Fsdd3l. The following are generalized protocols for preclinical evaluation.

Protocol 1: In Vitro Characterization of Fsdd3l

Objective: To determine the binding affinity and specificity of Fsdd3I to FAP-expressing cells.

Materials:

FAP-positive cell line (e.g., HEK-293-FAP, U7MG)

FAP-negative cell line (e.g., parental HEK-293)

Fsdd3lI (unlabeled and radiolabeled with ¢8Ga or 177Lu)

Cell culture medium and supplements

Binding buffer (e.g., PBS with 1% BSA)

Gamma counter

Procedure:
o Cell Culture: Culture FAP-positive and FAP-negative cells to 80-90% confluency.

o Competition Binding Assay (ICso Determination):

[e]

Seed FAP-positive cells in 24-well plates.

Incubate cells with a constant concentration of radiolabeled Fsdd3l and increasing

[e]

concentrations of unlabeled Fsdd3l for 1 hour at 37°C.

[e]

Wash cells twice with cold binding buffer.

o

Lyse cells and measure radioactivity using a gamma counter.
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o Calculate the ICso value by non-linear regression analysis.

e Saturation Binding Assay (Kd and Bmax Determination):
o Incubate FAP-positive cells with increasing concentrations of radiolabeled Fsdd3l.

o For non-specific binding, incubate a parallel set of cells with radiolabeled Fsdd3l and a
large excess of unlabeled Fsdd3l.

o Wash, lyse, and measure radioactivity as described above.
o Calculate specific binding by subtracting non-specific from total binding.
o Determine Kd and Bmax by non-linear regression.
e Specificity Assay:
o Incubate both FAP-positive and FAP-negative cells with radiolabeled Fsdd3l.

o Measure radioactivity to confirm preferential binding to FAP-positive cells.

Protocol 2: Preclinical 8Ga-Fsdd3l PET/CT Imaging for
Monitoring Therapeutic Response

Objective: To non-invasively monitor changes in FAP expression in a tumor model following
therapy.

Materials:

Tumor-bearing mice (e.g., xenograft model with FAP-expressing tumors)

68Ga-Fsdd3l

Anesthesia (e.g., isoflurane)

Small animal PET/CT scanner

Procedure:
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e Animal Model: Establish tumors in immunocompromised mice by subcutaneous injection of
FAP-positive cancer cells.

e Baseline Imaging:
o Anesthetize a tumor-bearing mouse.
o Inject approximately 5-10 MBq of °8Ga-Fsdd3l intravenously via the tail vein.
o Perform a dynamic or static PET/CT scan 30-60 minutes post-injection.

e Therapeutic Intervention: Treat the mice with the therapy of interest (e.g., chemotherapy,
immunotherapy, or ’’Lu-Fsdd3l).

e Follow-up Imaging:

o Perform PET/CT scans at selected time points after therapy initiation (e.g., 7, 14, and 21
days).

o Maintain consistent imaging parameters for all scans.
e Image Analysis:
o Reconstruct PET and CT images.
o Draw regions of interest (ROIs) on the tumor and other organs.
o Calculate the standardized uptake value (SUV) for the tumor at each time point.

o Quantify changes in tumor SUV to assess therapeutic response.

Protocol 3: Preclinical *’’Lu-Fsdd3l Radionuclide
Therapy and Response Assessment

Obijective: To evaluate the therapeutic efficacy of ’’Lu-Fsdd3l in a tumor model.

Materials:
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Tumor-bearing mice
177Lu-Fsdd3lI
Calipers for tumor measurement

68Ga-Fsdd3l for monitoring FAP expression changes (optional)

Procedure:

Tumor Inoculation and Growth: Inoculate mice with FAP-positive tumor cells and allow
tumors to reach a palpable size (e.g., 100-200 mms3).

Treatment Groups: Randomize mice into control (vehicle) and treatment groups (different
doses of 177Lu-Fsdd3l).

Therapy Administration: Administer 1’’Lu-Fsdd3l (e.g., 10-30 MBQ) intravenously.
Monitoring Tumor Growth and Body Weight:

o Measure tumor volume with calipers every 2-3 days.

o Monitor the body weight of the mice as an indicator of toxicity.

Monitoring FAP Expression (Optional): Perform ¢8Ga-Fsdd3l PET/CT scans before and after
therapy to assess changes in FAP expression.

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the
study.

Data Analysis:

[¢]

Plot tumor growth curves for each group.

[¢]

Perform statistical analysis to compare tumor growth between control and treated groups.

[e]

Correlate changes in tumor volume with changes in FAP expression if imaging was
performed.
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Experimental Workflow Diagram
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Figure 2: Preclinical workflow for monitoring therapeutic response using Fsdd3l.

Data Presentation

Quantitative data from preclinical and clinical studies are essential for evaluating the efficacy of
Fsdd3l in monitoring therapeutic response. Below are examples of how such data can be
structured.

Table 1: In Vitro Binding Affinity of FAP Ligands

Compound Target Cell Line ICs0 (NM) Reference

FAPI-04 HEK-293-FAP 52+0.8 [Fictionalized Data]
FAPI-46 HT-1080-FAP 34+05 [Fictionalized Data]
Fsdd3l HEK-293-FAP 21+03 [Fictionalized Data]

Table 2: Preclinical Tumor Uptake of ®8Ga-Labeled FAP Ligands (1 hour post-injection)

Tumor Uptake Tumor-to-

Compound Tumor Model . Reference
(%IDlqg) Muscle Ratio
[Fictionalized
68Ga-FAPI-04 HCC-PDX 35+05 152+2.1
Data]
Pancreatic [Fictionalized
68Ga-FAPI-46 42+0.6 185+25
Xenograft Data]
[Fictionalized
68Ga-Fsdd3l HCC-PDX 5.8+0.7 25.1+3.2

Data]

Table 3: Therapeutic Efficacy of ’’Lu-Fsdd3l in a Preclinical Tumor Model
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Mean Tumor

Treatment Tumor Growth

Dose (MBqQ) Volume at Day o p-value
Group Inhibition (%)

21 (mm?)

Control (Vehicle) 0 1520 + 250 - -
177|_u-Fsdd3l 10 850 + 180 44.1 <0.05
177 u-Fsdd3l 20 420 £ 110 72.4 <0.01
177 _u-Fsdd3l 30 180 £ 60 88.2 <0.001

Note: The data presented in the tables are for illustrative purposes and should be replaced with
actual experimental results.

Conclusion

Fsdd3l and similar FAP-targeting radioligands represent a promising theranostic approach for
a wide range of cancers. The ability to non-invasively image FAP expression with high
sensitivity and specificity allows for improved patient stratification, personalized treatment
planning, and real-time monitoring of therapeutic response. The therapeutic potential of 177Lu-
Fsdd3l offers a targeted treatment option that can be particularly beneficial for patients with
FAP-positive tumors that are resistant to conventional therapies. The protocols and guidelines
provided in this document are intended to serve as a foundation for researchers to design and
execute robust preclinical and clinical studies to further validate and optimize the use of Fsdd3l
in oncology.

 To cite this document: BenchChem. [Application Notes and Protocols: Fsdd3I for Monitoring
Therapeutic Response]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15142180#using-fsdd3i-for-monitoring-therapeutic-
response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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